molecular formula C18H21ClF3N3O3 B5300889 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide

Cat. No.: B5300889
M. Wt: 419.8 g/mol
InChI Key: LRMVHVDICYIPOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorinated phenyl ring, a trifluoromethyl group, and a piperazine ring with an oxolane-2-carbonyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide typically involves multiple steps. One common method starts with the chlorination of a phenyl ring, followed by the introduction of a trifluoromethyl group. The piperazine ring is then synthesized and attached to the phenyl ring. Finally, the oxolane-2-carbonyl group is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorinated phenyl ring can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar chlorinated phenyl ring structure.

    Triple-bonded compounds: Such as acetylene, which feature strong triple bonds between atoms.

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and reactivity compared to similar compounds.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClF3N3O3/c19-13-4-3-12(18(20,21)22)10-14(13)23-16(26)11-24-5-7-25(8-6-24)17(27)15-2-1-9-28-15/h3-4,10,15H,1-2,5-9,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMVHVDICYIPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.